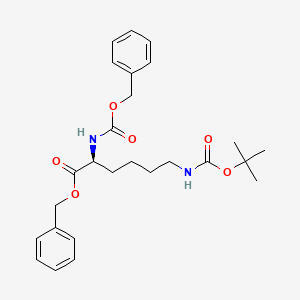

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester

概要

説明

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-lysine, an essential amino acid, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester typically involves the protection of the amino and carboxyl groups of L-lysine. The process begins with the protection of the alpha-amino group using a carbobenzoxy (CBZ) group. Subsequently, the epsilon-amino group is protected with a tert-butoxycarbonyl (Boc) group. The final step involves esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the CBZ and Boc protecting groups under acidic or hydrogenation conditions.

Ester Hydrolysis: Conversion of the benzyl ester to the corresponding carboxylic acid under basic or catalytic conditions.

Substitution Reactions: Introduction of different functional groups at the protected amino sites.

Common Reagents and Conditions

Deprotection: Hydrogenation using palladium on carbon (Pd/C) for CBZ removal; trifluoroacetic acid (TFA) for Boc removal.

Ester Hydrolysis: Sodium hydroxide (NaOH) or catalytic hydrogenation.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Deprotected Lysine Derivatives: L-lysine with free amino groups.

Hydrolyzed Products: L-lysine carboxylic acid derivatives.

Substituted Lysine Derivatives: L-lysine with new functional groups at the amino sites.

科学的研究の応用

Peptide Synthesis

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is primarily utilized as a building block in peptide synthesis. The protective groups it contains are critical for:

- Selective Deprotection : The Boc group can be removed under acidic conditions, while the CBZ group can be cleaved under milder hydrogenation conditions. This allows chemists to control the formation of peptide bonds precisely, minimizing unwanted side reactions that could occur at the amino or carboxyl ends of lysine residues.

- Formation of Peptide Bonds : The compound facilitates the coupling of various amino acids to form peptides, which are essential for numerous biological functions and therapeutic applications. Its derivatives are particularly valuable in synthesizing biologically active peptides and proteins.

Drug Development

While this compound itself does not exhibit significant biological activity, it serves as an important intermediate in the development of peptide-based therapeutics. Some applications include:

- Designing Peptide Therapeutics : Researchers utilize this compound to design peptides that target specific biological pathways, which can lead to novel treatments for diseases.

- Synthesis of Bioactive Compounds : The compound's derivatives can be modified to enhance their pharmacological properties, making them suitable candidates for drug development.

Combinatorial Chemistry

This compound plays a role in combinatorial chemistry, particularly in the creation of diverse libraries of compounds:

- Library Generation : It can be used to synthesize libraries of peptidomimetic compounds that may have therapeutic potential. This approach enables the rapid screening of numerous compounds to identify lead candidates for drug development .

- Thioether Libraries : The compound's reactivity allows for the formation of aminothioether libraries through solid-phase synthesis techniques. These libraries can be further modified to yield a wide range of derivatives useful in drug discovery .

作用機序

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. By temporarily blocking reactive sites on the lysine molecule, it allows for selective reactions to occur at other positions. This selective protection and deprotection enable the stepwise construction of complex peptides and proteins.

類似化合物との比較

Similar Compounds

Nalpha-CBZ-L-lysine benzyl ester: Lacks the Boc protection on the epsilon-amino group.

Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester: Lacks the CBZ protection on the alpha-amino group.

Nalpha-Fmoc-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of CBZ for alpha-amino protection.

Uniqueness

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is unique due to its dual protection of both the alpha and epsilon amino groups, allowing for greater control and selectivity in peptide synthesis. This dual protection makes it particularly valuable in the synthesis of complex peptides and proteins where precise control over reaction sites is essential.

生物活性

Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester, also known as N-alpha-carbobenzyloxy-N-epsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester, is a synthetic derivative of the amino acid L-lysine. It features a complex structure with multiple protective groups, specifically the carbobenzyloxy (CBZ) and tert-butoxycarbonyl (Boc) groups. This compound is primarily utilized in peptide synthesis due to its ability to selectively protect amino and carboxyl functionalities, thereby facilitating controlled reactions during peptide bond formation.

- Molecular Formula : C26H34N2O6

- Molecular Weight : 478.56 g/mol

- CAS Number : 2389-45-9

Structure and Reactivity

The reactivity of this compound is significantly influenced by its protective groups. The Boc group can be removed under acidic conditions, while the CBZ group can be removed using milder hydrogenation techniques. This selective deprotection allows for the tailored synthesis of various peptides and proteins.

Biological Activity

Despite its utility in peptide synthesis, this compound does not exhibit significant biological activity on its own. However, it serves as an important intermediate in the synthesis of biologically active peptides and proteins, which may have therapeutic applications.

Applications in Peptide Synthesis

- Peptide Bond Formation : The compound is crucial for forming peptide bonds while preventing unwanted side reactions.

- Intermediate for Drug Development : Its derivatives may be used in designing peptide-based therapeutics targeting specific biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and applications of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzyloxycarbonyl-N'-Boc-L-lysine | Contains similar protecting groups | Used for similar applications but may lack specificity |

| N-alpha-Boc-N-epsilon-Cbz-L-lysine | Similar protective groups | Often used in more straightforward peptide syntheses |

| N-alpha-Boc-N-epsilon-(benzyloxycarbonyl)-L-lysine | Benzyloxycarbonyl instead of CBZ | Provides different reactivity patterns |

Synthesis and Evaluation Studies

Recent studies have highlighted the synthesis of various amino acid derivatives involving this compound as a precursor. For instance, research has demonstrated that this compound can be effectively utilized in solid-phase peptide synthesis (SPPS), leading to the production of peptides with enhanced biological activity compared to their precursors.

- Study on Antimicrobial Activity : A study evaluated several lysine derivatives for antimicrobial properties, revealing that certain derivatives synthesized from Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Peptide Therapeutics Development : Another research project focused on developing peptide-based therapeutics using derivatives of this compound. The study indicated promising results in targeting specific receptors involved in disease pathways .

- Comparison with Other Amino Acid Derivatives : In comparative evaluations, derivatives of Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine were found to possess superior properties over other similar compounds, particularly in terms of stability and reactivity during synthesis .

特性

IUPAC Name |

benzyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQCBZHWLOVRHD-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。